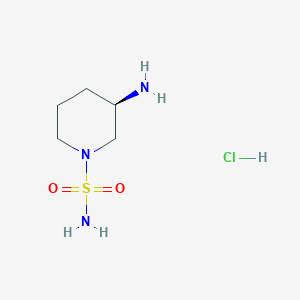
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an aminopiperidine ring and a sulfonamide group, making it a valuable intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves several steps. One common method includes the following steps :
Reaction of D-mandelic acid with racemic 3-piperidine amide: This reaction occurs in an organic solvent to generate D-mandelic acid organic salt of ®-3-piperidine amide.
pH Adjustment and Reaction with Pivaloyl Chloride: The product from the first step is adjusted to a pH of 10-11 and then reacted with pivaloyl chloride to prepare ®-N-valeryl-3-piperidine amide.
Reaction with Sodium Hypochlorite Solution: The ®-N-valeryl-3-piperidine amide is then reacted in a sodium hypochlorite solution to prepare ®-N-valeryl-3-amino piperidine.
Final Reaction with Hydrochloric Acid and Alcohol: The ®-N-valeryl-3-amino piperidine is reacted in a mixed solution of hydrochloric acid and alcohol to prepare ®-3-aminopiperidine hydrochloride.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and lower costs. This includes using more efficient catalysts, optimizing reaction conditions, and scaling up the process to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-aminopiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This makes the compound useful in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
®-3-amino piperidine hydrochloride: Shares a similar piperidine ring structure but lacks the sulfonamide group.
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, which also contains a piperidine ring.
Uniqueness
(3R)-3-aminopiperidine-1-sulfonamide hydrochloride is unique due to its specific chiral configuration and the presence of both an aminopiperidine ring and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H14ClN3O2S |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
(3R)-3-aminopiperidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H13N3O2S.ClH/c6-5-2-1-3-8(4-5)11(7,9)10;/h5H,1-4,6H2,(H2,7,9,10);1H/t5-;/m1./s1 |
InChI Key |
XQFCUNBNFVCCQV-NUBCRITNSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)N)N.Cl |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


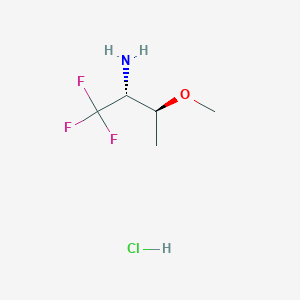
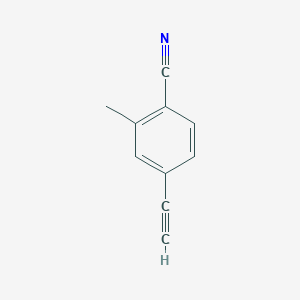
![tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13503653.png)
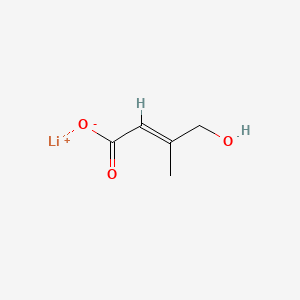
![tert-butylN-[(2-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13503663.png)
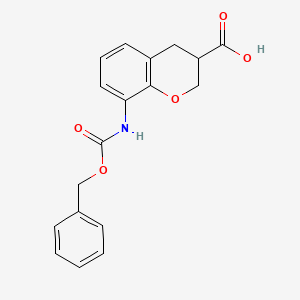
![methyl 4-{[ethyl(3-methylphenyl)carbamoyl]methyl}-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13503675.png)
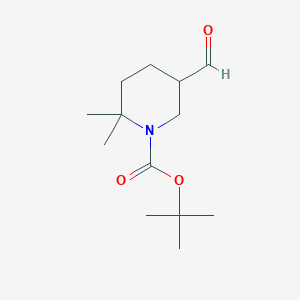
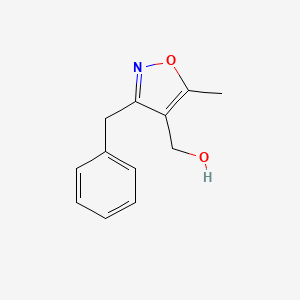
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
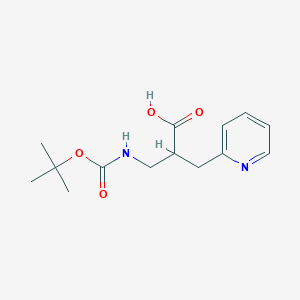
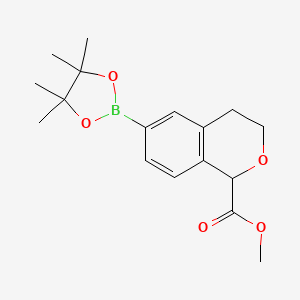
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
